Physicochemical properties of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate
Physicochemical properties of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 7-(aminomethyl)indoline-1-carboxylate and Its Isomers for Medicinal Chemistry Professionals
Abstract
tert-Butyl 7-(aminomethyl)indoline-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a member of the substituted indoline class, it serves as a valuable building block for the synthesis of more complex molecules, leveraging its protected primary amine and a reactive indoline scaffold. This guide provides a detailed examination of its physicochemical properties, safe handling protocols, and its strategic application in synthetic chemistry. Due to the limited publicly available experimental data for the 7-aminomethyl isomer, this document synthesizes information from commercial suppliers, safety data sheets for related compounds, and comprehensive computed data for the closely related isomer, tert-butyl 3-(aminomethyl)indoline-1-carboxylate, to provide a robust and practical resource for researchers.
Introduction: The Strategic Value of Substituted Indolines
The indoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved drugs.[1] Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors to interact with biological targets such as protein kinases.[1] The introduction of functional groups, such as the aminomethyl group, provides a key vector for chemical modification and interaction with target proteins, for instance, by acting as a hydrogen bond donor.[1]
The compound tert-butyl 7-(aminomethyl)indoline-1-carboxylate belongs to a class of intermediates where the indoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection serves two primary purposes:
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Modulation of Reactivity : The Boc group deactivates the indole nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at other positions on the scaffold.[1]
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Facilitation of Synthesis : The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine, enabling further diversification at a later synthetic stage.[2]
This combination of a protected amine on the scaffold and a primary amine "handle" makes this molecule a versatile starting point for creating libraries of compounds for screening and lead optimization.[3]
Physicochemical Properties
Precise experimental data for tert-butyl 7-(aminomethyl)indoline-1-carboxylate is not extensively published. However, robust computed data is available for the isomeric tert-butyl 3-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-24-6), which provides a reliable estimate for the molecular properties. Researchers should treat these as predicted values and confirm them experimentally for the specific 7-isomer (CAS: 1086392-30-4) in their possession.
Table 1: Key Physicochemical Identifiers
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀N₂O₂ | [4][5] |
| Molecular Weight | 248.32 g/mol | [4] |
| Exact Mass | 248.152477885 Da | [4] |
| CAS Number | 1086392-30-4 (7-isomer) | [5] |
| Synonyms | 7-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | N/A |
Table 2: Computed Physicochemical Properties (for 3-isomer)
| Property | Value | Details and Implications |
| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine (-NH₂) is the sole hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylate and the nitrogen of the amine can act as acceptors. |
| Rotatable Bond Count | 4 | Provides a degree of conformational flexibility, which can be crucial for binding to protein targets. |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | Suggests good potential for oral bioavailability based on Lipinski's rule of five (TPSA < 140 Ų). |
| Physical Form | Solid |
Synthesis and Application in Drug Discovery
tert-Butyl 7-(aminomethyl)indoline-1-carboxylate is primarily used as an intermediate in multi-step organic synthesis. The strategic placement of the aminomethyl group allows it to serve as a nucleophile or as a point of attachment for building larger, more complex molecular architectures.
Core Synthetic Workflow
The general workflow for utilizing this building block in a drug discovery program involves two key transformations: functionalization of the primary amine and, if desired, deprotection of the indoline nitrogen.
Caption: Synthetic workflow using the title compound.
Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling the primary amine of the title compound with a carboxylic acid, a fundamental step in building potential drug candidates.
Objective: To synthesize an N-acylated derivative of tert-butyl 7-(aminomethyl)indoline-1-carboxylate.
Materials:
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tert-Butyl 7-(aminomethyl)indoline-1-carboxylate
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Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
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Amine base (e.g., DIPEA, triethylamine)
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Anhydrous solvent (e.g., DMF, DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 7-(aminomethyl)indoline-1-carboxylate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
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Activation: Add the coupling agent HATU (1.2 eq) and the amine base DIPEA (2.5 eq) to the solution.
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Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Safety, Handling, and Storage
As a research chemical, tert-butyl 7-(aminomethyl)indoline-1-carboxylate and its analogs require careful handling in a controlled laboratory environment.
Table 3: Hazard Identification and Precautionary Statements
| Hazard Category | GHS Classification (Typical for Class) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[7] | P264: Wash hands thoroughly after handling.[7] Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection/face protection.[8] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P271: Use only outdoors or in a well-ventilated area.[7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound exclusively in a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[7][8] Wear a lab coat and appropriate protective clothing.[8]
-
Respiratory Protection: For operations that may generate significant dust, a particle respirator (e.g., N95/P95) may be necessary.[8]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[8][9] For long-term stability, refrigeration is recommended.[9]
-
Incompatibilities: Avoid strong oxidizing agents.
-
Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[8][9] Firefighting may produce hazardous decomposition products, including carbon monoxide and nitrogen oxides.[9]
Caption: Key safety, handling, and storage requirements.
Conclusion
tert-Butyl 7-(aminomethyl)indoline-1-carboxylate is a high-value synthetic intermediate for constructing novel molecular entities in drug discovery. Its bifunctional nature, featuring a reactive primary amine and a protected indoline scaffold, offers synthetic chemists considerable flexibility. While comprehensive experimental data for this specific isomer remains sparse, analysis of computed data for close analogs and safety information for the chemical class provides a strong foundation for its effective and safe use in the laboratory. Adherence to rigorous safety protocols and experimental verification of properties are paramount for any research program utilizing this versatile building block.
References
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PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]
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Anichem. tert-butyl 7-(aminomethyl)indoline-1-carboxylate, 1086392-30-4. [Link]
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PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
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PubChem. tert-Butyl indoline-1-carboxylate. National Center for Biotechnology Information. [Link]
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MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
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